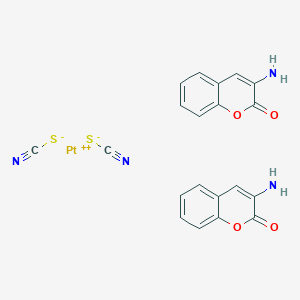![molecular formula C14H19BrO B14439501 1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one CAS No. 74072-50-7](/img/structure/B14439501.png)
1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one is a chemical compound with the molecular formula C14H19BrO It is a derivative of acetophenone, where the phenyl ring is substituted with a 6-bromohexan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of acetophenone derivatives. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve refluxing the mixture in an appropriate solvent like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl (OH), amino (NH2), or thiol (SH) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution, ammonia (NH3) for amino substitution, and thiourea for thiol substitution. These reactions are typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: Products include substituted phenyl ethanones with various functional groups.
Oxidation Reactions: Products include phenyl acetic acids or benzoic acids.
Reduction Reactions: Products include phenyl ethanols or hexylbenzenes.
Applications De Recherche Scientifique
1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The phenyl ring and ethanone moiety can engage in π-π interactions and hydrogen bonding, respectively, affecting the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenacyl Bromide: Similar in structure but with a different substituent on the phenyl ring.
1-[4-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one: Contains a hydroxyl group instead of a bromohexyl group.
2-Bromo-1-(4-morpholinophenyl)-1-ethanone: Contains a morpholine ring instead of a bromohexyl group.
Uniqueness
1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one is unique due to the presence of the 6-bromohexan-2-yl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
74072-50-7 |
|---|---|
Formule moléculaire |
C14H19BrO |
Poids moléculaire |
283.20 g/mol |
Nom IUPAC |
1-[4-(6-bromohexan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C14H19BrO/c1-11(5-3-4-10-15)13-6-8-14(9-7-13)12(2)16/h6-9,11H,3-5,10H2,1-2H3 |
Clé InChI |
MAKOLSMIKCSEGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCBr)C1=CC=C(C=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


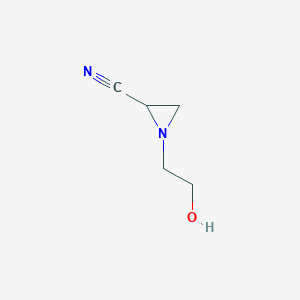
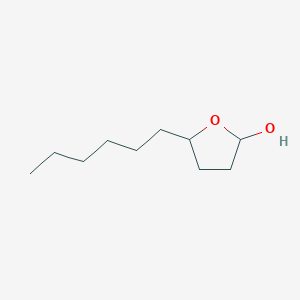


![4-[2-(1H-Pyrazol-1-yl)ethyl]phenol](/img/structure/B14439459.png)


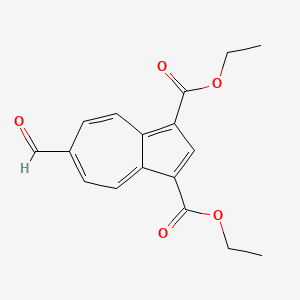
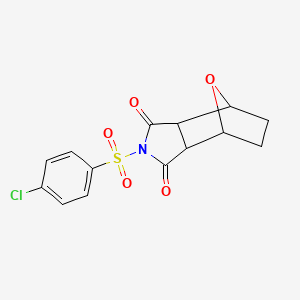
![1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14439486.png)

![2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid](/img/structure/B14439490.png)

